6-ブロモキノキサリン-2-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

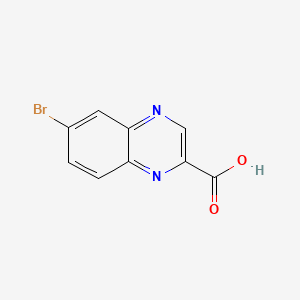

6-Bromoquinoxaline-2-carboxylic acid is a heterocyclic organic compound belonging to the quinoxaline family. It is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 2nd position of the quinoxaline ring.

科学的研究の応用

作用機序

Mode of Action

The compound’s interaction with its targets and the resulting changes are areas of ongoing research .

Biochemical Pathways

It is known that many bioactive compounds can have broad effects on various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Understanding these effects requires detailed studies at the molecular, cellular, and system levels .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoxaline-2-carboxylic acid typically involves the bromination of quinoxaline-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of 6-Bromoquinoxaline-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The choice of brominating agent and solvent can be optimized for cost-effectiveness and yield. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 6-Bromoquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline-2,3-dicarboxylic acid or reduction to yield 6-aminoquinoxaline-2-carboxylic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

Substitution Products: 6-Substituted quinoxaline-2-carboxylic acids.

Oxidation Products: Quinoxaline-2,3-dicarboxylic acid.

Reduction Products: 6-Aminoquinoxaline-2-carboxylic acid.

Coupling Products: Biaryl derivatives.

類似化合物との比較

Quinoxaline-2-carboxylic acid: Lacks the bromine atom at the 6th position, making it less reactive in certain substitution reactions.

6-Chloroquinoxaline-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and biological activity.

6-Fluoroquinoxaline-2-carboxylic acid: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.

Uniqueness: 6-Bromoquinoxaline-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions.

生物活性

6-Bromoquinoxaline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure:

- IUPAC Name: 6-Bromoquinoxaline-2-carboxylic acid

- Molecular Formula: C_9H_6BrN_2O_2

- Molecular Weight: 244.06 g/mol

Physical Properties:

- Appearance: Solid

- Purity: Typically >98%

- Storage Conditions: Inert atmosphere, 2-8°C

-

Kinase Inhibition:

- 6-Bromoquinoxaline-2-carboxylic acid has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.

-

Antimicrobial Activity:

- Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, highlighting its potential as a lead compound for developing new antibiotics.

-

Neuroprotective Effects:

- Research suggests that 6-Bromoquinoxaline-2-carboxylic acid may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Therapeutic Applications

-

Cancer Therapy:

- The ability of 6-Bromoquinoxaline-2-carboxylic acid to inhibit kinases involved in cancer progression positions it as a promising candidate for targeted cancer therapies.

-

Infectious Diseases:

- Its antimicrobial properties suggest potential applications in treating bacterial infections that are resistant to conventional antibiotics.

-

Neurological Disorders:

- Given its neuroprotective effects, further exploration into its use for conditions like Alzheimer's and Parkinson's disease is warranted.

特性

IUPAC Name |

6-bromoquinoxaline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQBDSYRCUORBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30709034 |

Source

|

| Record name | 6-Bromoquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103596-11-8 |

Source

|

| Record name | 6-Bromoquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 6-bromoquinoxaline-2-carboxylic acid affect echinomycin production in Streptomyces echinatus?

A: The research demonstrates that 6-bromoquinoxaline-2-carboxylic acid significantly interferes with echinomycin biosynthesis in Streptomyces echinatus. When protoplast suspensions of the bacteria were incubated with radiolabeled tryptophan (DL-[benzene ring-U-14C]tryptophan) and exposed to 6-bromoquinoxaline-2-carboxylic acid, there was a marked reduction in the incorporation of the radiolabel into echinomycin. [] This suggests that the compound disrupts the normal utilization of tryptophan, a key precursor, in the echinomycin biosynthetic pathway.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。